(R)-2-Acetamidobutanoic acid

Descripción general

Descripción

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s common uses and natural sources if applicable.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties may include acidity or basicity, reactivity with other substances, and flammability.Aplicaciones Científicas De Investigación

Ketamine's Clinical Pharmacokinetics and Pharmacodynamics

Ketamine, a compound related to (R)-2-acetamidobutanoic acid through its structural analogs and metabolic pathways, has been extensively studied for its clinical pharmacokinetics and pharmacodynamics, particularly in anesthesia and pain therapy. Research highlights the chiral structure of ketamine, consisting of two optical isomers, with the S(+)-enantiomer being significantly more potent than the R(−)-enantiomer. This distinction underscores the importance of chiral molecules like (R)-2-acetamidobutanoic acid in medical applications, especially in enhancing the efficacy of pharmaceuticals while minimizing adverse effects. Ketamine's ability to provide hemodynamically stable anesthesia without compromising respiratory function, along with its neuroprotective properties and potential in treating therapy-resistant depressive patients, exemplifies the complex interplay between chiral chemistry and therapeutic outcomes (Peltoniemi et al., 2016).

Biobutanol Production

Biobutanol production, a process involving (R)-2-acetamidobutanoic acid as a precursor or intermediate, demonstrates the compound's significance in renewable energy research. Biobutanol presents a promising alternative to conventional fuels due to its comparable properties to gasoline. The acetone-butanol-ethanol (ABE) fermentation process, central to biobutanol production, underscores the relevance of biochemical pathways involving compounds like (R)-2-acetamidobutanoic acid. This research addresses the development of mutant strains for higher yield and selectivity, highlighting the compound's role in optimizing biofuel production processes and its potential in contributing to sustainable energy solutions (Ranjan & Moholkar, 2012).

Therapeutic Mechanisms of Ketamine Metabolites

Ketamine metabolites, including those related to (R)-2-acetamidobutanoic acid pathways, offer insights into therapeutic mechanisms beyond ketamine's primary action as an NMDA receptor antagonist. This research explores ketamine's analgesic, anti-inflammatory, and antidepressant actions, attributing these effects to the complex pharmacological interactions involving its metabolites. The potential of (R)-2-acetamidobutanoic acid analogs in modulating neurotropic, glutamatergic, and inflammatory pathways presents a fascinating area of study for developing new treatments that mimic ketamine's beneficial effects while minimizing undesirable side effects (Zanos et al., 2018).

Chemical Chaperones in Maintaining Proteostasis

4-Phenylbutyric acid, a compound related to (R)-2-acetamidobutanoic acid, serves as a chemical chaperone that aids in protein folding and alleviates endoplasmic reticulum stress, a crucial process in maintaining cellular homeostasis. This role is particularly relevant in the context of diseases characterized by protein misfolding, where compounds like (R)-2-acetamidobutanoic acid and its derivatives could offer therapeutic benefits. The ability of 4-Phenylbutyric acid to modulate the unfolded protein response and prevent cell apoptosis highlights the potential of (R)-2-acetamidobutanoic acid in therapeutic applications aimed at restoring proteostasis and treating related disorders (Kolb et al., 2015).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions that should be taken when handling the compound.

Direcciones Futuras

This involves discussing potential future research directions for the compound. It may include potential applications, modifications, or areas of study that have not yet been explored.

Propiedades

IUPAC Name |

(2R)-2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482559 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamidobutanoic acid | |

CAS RN |

34271-27-7 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

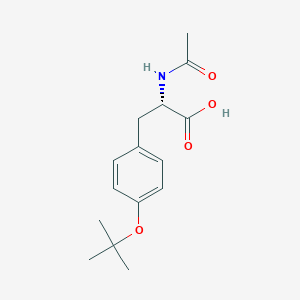

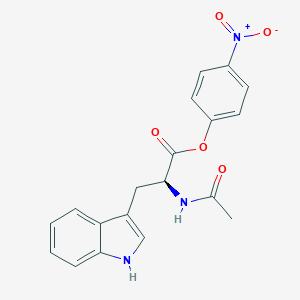

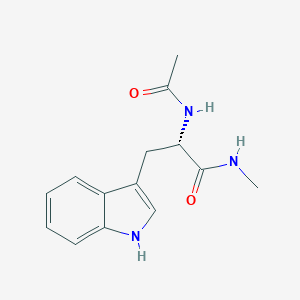

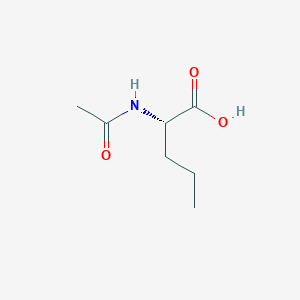

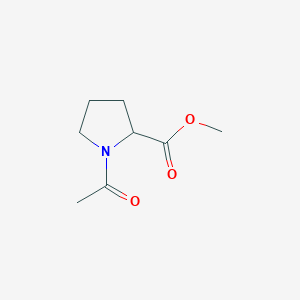

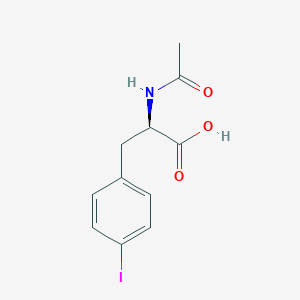

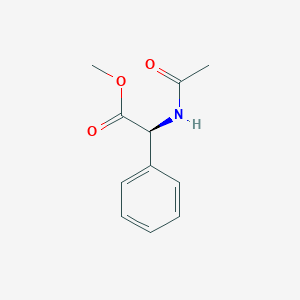

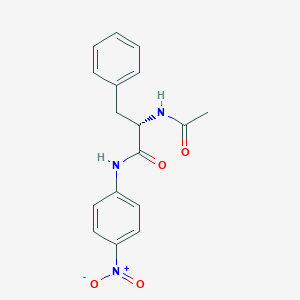

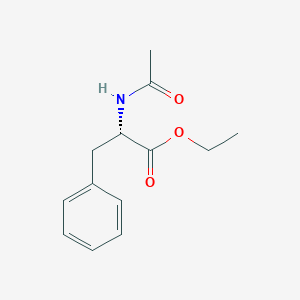

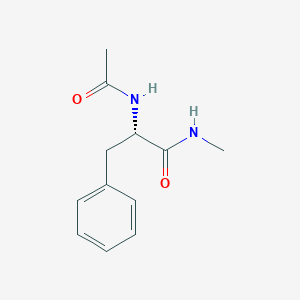

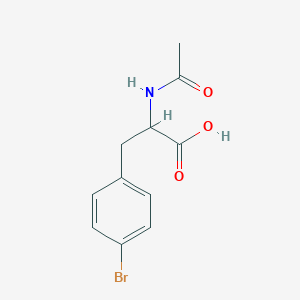

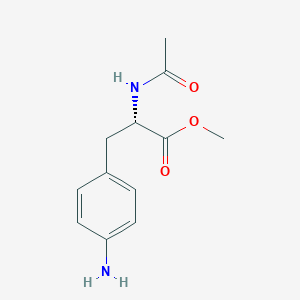

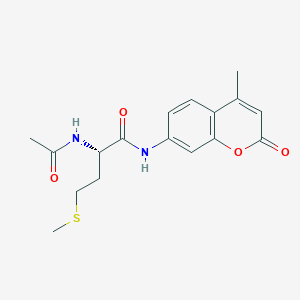

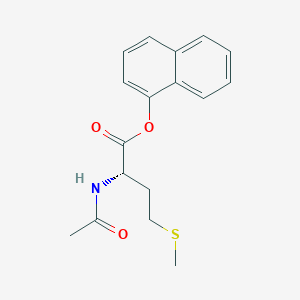

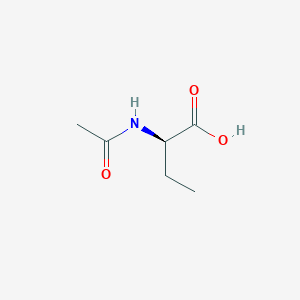

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.